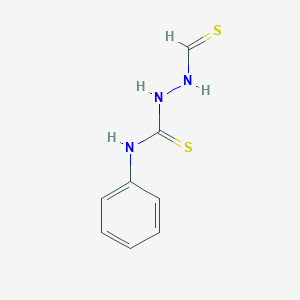
2-Methanethioyl-N-phenylhydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanethioyl-N-phenylhydrazine-1-carbothioamide is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of both methanethioyl and phenylhydrazine groups attached to a carbothioamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanethioyl-N-phenylhydrazine-1-carbothioamide typically involves the reaction of N-phenylhydrazinecarbothioamide with methanethioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methanethioyl-N-phenylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the methanethioyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methanethioyl-N-phenylhydrazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Methanethioyl-N-phenylhydrazine-1-carbothioamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylhydrazinecarbothioamide: A precursor in the synthesis of 2-Methanethioyl-N-phenylhydrazine-1-carbothioamide.
4-Methylbenzylidene-N-phenylhydrazine-1-carbothioamide: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to the presence of both methanethioyl and phenylhydrazine groups, which confer distinct chemical reactivity and biological activity compared to other hydrazine derivatives .
Eigenschaften
CAS-Nummer |
95897-79-3 |
|---|---|
Molekularformel |
C8H9N3S2 |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
N-(phenylcarbamothioylamino)methanethioamide |
InChI |
InChI=1S/C8H9N3S2/c12-6-9-11-8(13)10-7-4-2-1-3-5-7/h1-6H,(H,9,12)(H2,10,11,13) |
InChI-Schlüssel |
CCZKQPXCWCFGDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NNC=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



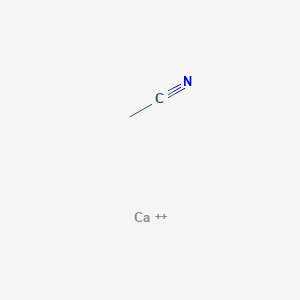

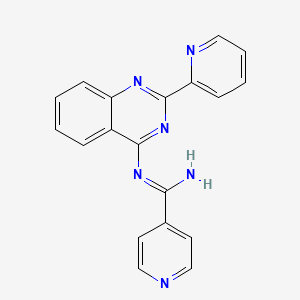
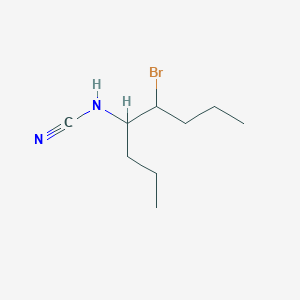
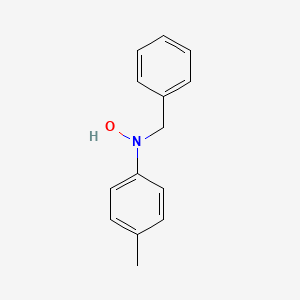

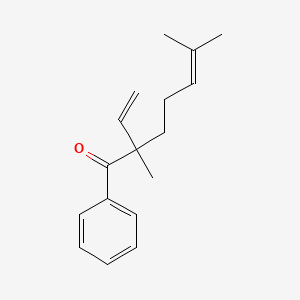
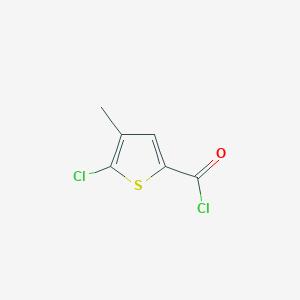
mercury](/img/structure/B14349590.png)

acetic acid](/img/structure/B14349602.png)


